[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine

Catalog No.
S3053742
CAS No.
1848244-75-6
M.F
C33H49OP
M. Wt
492.728
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biph...

CAS Number

1848244-75-6

Product Name

[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine

IUPAC Name

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane

Molecular Formula

C33H49OP

Molecular Weight

492.728

InChI

InChI=1S/C33H49OP/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3

InChI Key

LYVFKWGKMKCNPE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C

Solubility

not available

Facilitating Cross-Coupling Reactions

VPhos excels as a ligand in numerous cross-coupling reactions, a fundamental class of reactions in organic synthesis. These reactions involve the creation of a carbon-carbon bond between two different organic fragments. VPhos demonstrates compatibility with a broad spectrum of cross-coupling reactions, including:

  • Buchwald-Hartwig cross-coupling: This reaction enables the formation of carbon-nitrogen bonds, which are crucial building blocks in many pharmaceuticals and functional materials.
  • Suzuki-Miyaura coupling: This versatile reaction allows for the coupling of aryl or vinyl boronic acids with organic halides or triflates.
  • Sonogashira coupling: This reaction facilitates the formation of carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides.
  • Negishi coupling: This reaction enables the coupling of organozinc reagents with organic halides, expanding the possibilities for complex molecule synthesis.

The high efficiency and reliability of VPhos in these reactions make it a preferred choice for researchers aiming for successful cross-coupling outcomes.

Advantages of VPhos

Several key advantages contribute to the popularity of VPhos in scientific research:

  • High Purity: Commercially available VPhos typically boasts a purity of 95%, minimizing the risk of impurities affecting reaction yields and product quality.
  • Broad Applicability: As mentioned earlier, VPhos demonstrates compatibility with a wide range of cross-coupling reactions, offering researchers flexibility in their synthetic strategies.
  • Air Stability: Unlike some other ligands, VPhos exhibits good air stability, simplifying handling and storage in research laboratories [].

XLogP3

10.1

Dates

Modify: 2023-08-18

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